molecular formula C14H19NO B13931774 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol

2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol

Cat. No.: B13931774
M. Wt: 217.31 g/mol
InChI Key: CWBLNGGKQHEOSP-UHFFFAOYSA-N
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Description

2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and a tetrahydropyridinyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound may act on enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol stands out due to its unique combination of a phenolic hydroxyl group with a tetrahydropyridinyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-ethyl-4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)phenol

InChI

InChI=1S/C14H19NO/c1-3-11-8-12(5-7-14(11)16)13-6-4-10(2)9-15-13/h5,7-8,10,16H,3-4,6,9H2,1-2H3

InChI Key

CWBLNGGKQHEOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=NCC(CC2)C)O

Origin of Product

United States

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